molecular formula C10H8BrN3 B1527370 6-(4-Bromophenyl)pyrimidin-4-amine CAS No. 1249411-11-7

6-(4-Bromophenyl)pyrimidin-4-amine

Cat. No. B1527370
M. Wt: 250.09 g/mol
InChI Key: ZOGRTDGYJBJLFH-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)pyrimidin-4-amine is a chemical compound with potential applications in various fields . It is an impurity of Macitentan, a dual orally active endothelin receptor antagonist used for pulmonary arterial hypertension .


Synthesis Analysis

A series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives has been synthesized by Claisen-Schmidt condensation . The chemical structures were confirmed by FT-IR, 1H/13C-NMR spectral and elemental analyses .


Molecular Structure Analysis

The molecular weight of 6-(4-Bromophenyl)pyrimidin-4-amine is 250.1 . The IUPAC name is 6-(4-bromophenyl)-4-pyrimidinamine and the InChI key is ZOGRTDGYJBJLFH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives involves Claisen-Schmidt condensation . More research is needed to fully understand the chemical reactions involving 6-(4-Bromophenyl)pyrimidin-4-amine.

It has a molecular weight of 250.1 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Quantum Chemical Characterization

Research by Traoré et al. (2017) focused on the hydrogen bonding sites within pyrimidine compounds derivatives, including 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine. Quantum chemistry methods identified major hydrogen bonding sites in the pyrimidine nucleus, highlighting the compound's potential for molecular interaction studies and material science applications Traoré et al., 2017.

Antimicrobial Coatings

El‐Wahab et al. (2015) synthesized heterocyclic compounds, including those based on pyrimidine derivatives, for antimicrobial coatings. These compounds were incorporated into polyurethane varnishes and printing ink pastes, showing significant antimicrobial effects. This research underscores the potential of 6-(4-Bromophenyl)pyrimidin-4-amine derivatives in developing surface coatings with antimicrobial properties El‐Wahab et al., 2015.

Pharmaceutical Intermediates

Hou et al. (2016) established a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in synthesizing various pharmaceutical compounds. This study exemplifies the role of 6-(4-Bromophenyl)pyrimidin-4-amine derivatives in synthesizing biologically active molecules, showcasing their importance in medicinal chemistry Hou et al., 2016.

Kinase Inhibition

Deau et al. (2013) described the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, including structures related to 6-(4-Bromophenyl)pyrimidin-4-amine. These compounds exhibited potent inhibition of Ser/Thr kinases, highlighting their potential as therapeutic agents in treating diseases related to kinase dysregulation Deau et al., 2013.

Materials Science

Murugavel et al. (2014) synthesized and characterized 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine for its crystal structure and conducted DFT studies. The research provided insights into the electronic structure and thermodynamic properties, suggesting applications in material science and electronic devices Murugavel et al., 2014.

Safety And Hazards

The safety data sheet for 6-(4-Bromophenyl)pyrimidin-4-amine indicates that it has a GHS07 pictogram and a warning signal word . More detailed safety and hazard information should be available in the material safety data sheet (MSDS) .

properties

IUPAC Name

6-(4-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRTDGYJBJLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)pyrimidin-4-amine

CAS RN

1249411-11-7
Record name 6-(4-bromophenyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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